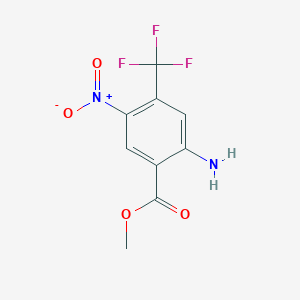

Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O4/c1-18-8(15)4-2-7(14(16)17)5(3-6(4)13)9(10,11)12/h2-3H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFUHFOLSYLYNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate typically involves a multi-step process:

Amination: The nitro group is then reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

Esterification: The final step involves esterification to form the benzoate ester.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .

Types of Reactions:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate has shown promise in several biological applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects.

- Anticancer Potential : Research has suggested that this compound may induce cytotoxic effects against certain cancer cell lines. In vitro studies have demonstrated IC50 values in the micromolar range, indicating potential for further development as an anticancer agent .

- Anti-inflammatory Properties : The compound has been explored for its potential in reducing inflammation by modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Enterococcus faecalis. The results showed Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 62.5 μM, outperforming traditional antibiotics like ciprofloxacin in certain contexts .

Case Study 2: Cytotoxicity Assessment

In another study involving various cancer cell lines, the compound exhibited cytotoxic effects with IC50 values suggesting its potential as an anticancer agent. Further research is needed to elucidate the exact mechanisms involved in its action against cancer cells .

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The table below compares key structural analogs, highlighting differences in substituents and their implications:

Key Observations:

- Nitro vs. Chloro Substitution: The nitro group (NO₂) in the target compound is a stronger electron-withdrawing group than chloro (Cl), leading to reduced electron density on the aromatic ring. This enhances electrophilic substitution reactivity at meta/para positions compared to the chloro analog .

- Nitro vs. Methyl Substitution: Replacing NO₂ with CH₃ (as in CAS 872624-53-8) introduces electron-donating effects, increasing solubility in non-polar solvents but reducing stability under oxidative conditions .

- Ester vs. Carboxylic Acid : The methyl ester group in the target compound improves lipophilicity compared to carboxylic acid derivatives (e.g., CAS 83265-53-6), making it more suitable for membrane permeability in drug candidates .

Solubility and Stability

- The trifluoromethyl group enhances thermal and chemical stability across all analogs due to its strong C-F bonds. However, the nitro group in the target compound may reduce solubility in polar solvents (e.g., water) compared to methyl- or chloro-substituted derivatives .

- Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate (CAS 1698027-36-9) exhibits variable solubility in organic solvents like dichloromethane and acetone, attributed to the balance between Cl and CF₃ groups .

Biological Activity

Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group and an amino group attached to a benzoate structure. Its molecular formula is , with a molecular weight of approximately 236.16 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. This interaction is facilitated by the amino group, which can form hydrogen bonds with active sites on enzymes.

- Cell Membrane Penetration : Due to its lipophilic nature, the trifluoromethyl group allows for better penetration into cell membranes, enhancing its bioavailability and efficacy in biological systems.

- Cytotoxicity : Preliminary studies indicate that the compound may induce cytotoxic effects in cancer cells, suggesting potential applications in anticancer therapies.

Biological Activity Overview

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that this compound showed significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.03125 to 0.25 μg/mL, indicating potent efficacy against these pathogens .

- Cytotoxic Effects on Cancer Cells : Research has indicated that this compound can induce cell death in various cancer cell lines through mechanisms involving oxidative stress and apoptosis pathways. In vitro studies revealed IC50 values indicating effective concentrations for inducing cytotoxicity.

- Inhibition of Bacterial Topoisomerases : In a series of experiments focusing on dual inhibitors of bacterial topoisomerases, this compound was identified as a promising candidate due to its ability to inhibit both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate, considering conflicting yields reported in literature?

- Methodological Answer : The synthesis typically involves multi-step pathways starting from halogenated precursors. For example, trifluoroacetic acid (TFA) in dichloromethane is used to deprotect intermediates (e.g., removing tert-butoxycarbonyl groups), achieving yields dependent on reaction time and stoichiometry . Conflicting yields may arise from variations in precursor purity, solvent selection, or catalytic conditions. Systematic optimization (e.g., adjusting molar ratios, temperature, or solvent polarity) is recommended to reconcile discrepancies.

Q. How do electron-withdrawing groups (e.g., nitro and trifluoromethyl) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The nitro group at position 5 and trifluoromethyl group at position 4 create an electron-deficient aromatic ring, enhancing susceptibility to nucleophilic attack. For instance, the nitro group stabilizes transition states via resonance withdrawal, while the trifluoromethyl group increases electrophilicity through inductive effects. Kinetic studies using UV-Vis spectroscopy or Hammett plots can quantify substituent effects .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is essential for assessing purity (>95%), while Nuclear Magnetic Resonance (NMR) confirms substituent positions (e.g., distinguishing nitro vs. amino proton environments). Mass spectrometry (MS) validates molecular weight, and X-ray crystallography resolves solid-state interactions influenced by substituent spatial arrangement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies involving this compound?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent carriers) or biological models. To address this:

- Standardize protocols (e.g., IC50 measurements under identical buffer systems).

- Perform structure-activity relationship (SAR) studies to isolate the contributions of nitro vs. trifluoromethyl groups.

- Use computational docking to compare binding modes across protein isoforms .

Q. What computational approaches best predict the reactivity of this compound in complex reaction environments?

- Methodological Answer : Density Functional Theory (DFT) simulations can model electron density distribution, identifying reactive sites (e.g., amino group nucleophilicity). Molecular dynamics (MD) simulations assess solvent effects on reaction pathways. Pair these with experimental validation via kinetic isotope effects (KIEs) or substituent scrambling experiments .

Q. What is the role of the nitro group in mediating solid-state interactions, and how does this affect crystallization behavior?

- Methodological Answer : The nitro group participates in intermolecular hydrogen bonding and π-π stacking, influencing crystal packing. Differential Scanning Calorimetry (DSC) and powder X-ray diffraction (PXRD) can correlate melting points with polymorph stability. For example, nitro group orientation may alter lattice energy, necessitating controlled recrystallization solvents (e.g., ethanol vs. acetonitrile) .

Q. How can researchers design SAR studies to evaluate substituent effects on biological activity while minimizing synthetic complexity?

- Methodological Answer :

- Prioritize substituents based on computational predictions (e.g., logP, polar surface area).

- Use parallel synthesis to generate derivatives with systematic substitutions (e.g., replacing nitro with cyano or halogens).

- Employ high-throughput screening (HTS) to assess bioactivity, followed by multivariate analysis (e.g., PCA) to identify key structural drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.